

use of sulfosalicylic acid for nucleic acid precipitation from samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium sulfosalicylate*

Cat. No.: *B1400435*

[Get Quote](#)

Application Note: Nucleic Acid Precipitation from Biological Samples

Introduction

The purification and concentration of nucleic acids are fundamental steps in molecular biology for a wide range of downstream applications, including PCR, sequencing, and cloning. While various reagents can be employed for sample preparation, it is crucial to select methods appropriate for the target molecule. Sulfosalicylic acid (SSA) is a reagent widely recognized for its ability to precipitate proteins from biological samples.^{[1][2][3]} Its mechanism involves the denaturation of proteins, neutralizing their surface charges and disrupting the hydration layer, which leads to aggregation and precipitation.^[3] This makes SSA highly effective for deproteinizing samples prior to the analysis of low molecular weight metabolites.

However, the use of sulfosalicylic acid for the direct precipitation of nucleic acids (DNA and RNA) is not a standard or documented method in molecular biology literature. The established and universally accepted method for concentrating and purifying nucleic acids from aqueous solutions is alcohol precipitation, utilizing either ethanol or isopropanol in the presence of monovalent cations.^{[4][5][6][7]} This application note details the principles and protocols for the standard ethanol precipitation of nucleic acids.

Principle of Alcohol Precipitation of Nucleic Acids

DNA and RNA are soluble in aqueous solutions due to the polarity of water molecules, which form a hydration shell around the negatively charged phosphate backbone.[6][8] The principle of alcohol precipitation involves two key components:

- Salt (Monovalent Cations): Salts such as sodium acetate, ammonium acetate, or sodium chloride are added to the solution. The positively charged cations (e.g., Na^+) neutralize the negative charges on the phosphate backbone of the nucleic acids.[5][6]
- Alcohol (Ethanol or Isopropanol): Ethanol is less polar than water and has a lower dielectric constant.[6] Its addition to the solution disrupts the screening of charges by water, allowing the neutralized nucleic acid molecules to aggregate and precipitate out of the solution.[6][9]

The precipitated nucleic acids can then be pelleted by centrifugation, washed to remove residual salts, and resuspended in a desired buffer.

Experimental Protocol: Ethanol Precipitation of DNA

This protocol provides a standard procedure for the precipitation of DNA from aqueous solutions.

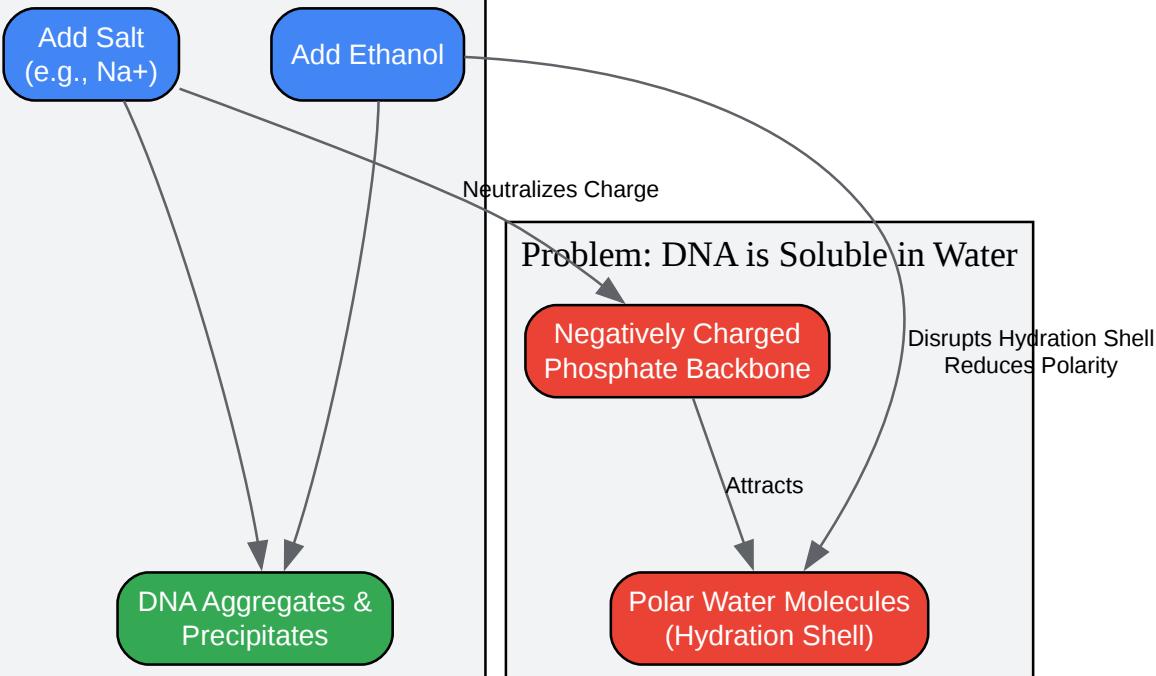
Materials:

- DNA sample in an aqueous solution
- 3 M Sodium Acetate, pH 5.2
- Ice-cold 100% Ethanol
- 70% Ethanol (prepared with nuclease-free water)
- Nuclease-free water or TE buffer
- Microcentrifuge tubes
- Refrigerated microcentrifuge
- Pipettes and nuclease-free tips

Procedure:

- Sample Preparation: Measure the volume of the DNA sample in a microcentrifuge tube.
- Salt Addition: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample. Mix gently by flicking the tube.
- Ethanol Addition: Add 2 to 2.5 volumes of ice-cold 100% ethanol to the mixture.[\[10\]](#) Invert the tube several times to mix. A white precipitate of DNA may become visible.
- Incubation: Incubate the mixture to allow the DNA to precipitate. For higher concentrations of DNA, incubation at -20°C for at least 1 hour is sufficient.[\[10\]](#) For very dilute samples, overnight incubation may improve recovery.
- Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 - 14,000 x g) in a refrigerated microcentrifuge at 4°C for 15-30 minutes to pellet the precipitated DNA.[\[10\]](#)
- Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the DNA pellet at the bottom of the tube. The pellet may be invisible if the amount of DNA is small.
- Washing: Add 500 µL of room-temperature 70% ethanol to the tube to wash the pellet.[\[10\]](#) This step removes co-precipitated salts.
- Second Centrifugation: Centrifuge at the same speed for 5-10 minutes at 4°C.
- Final Supernatant Removal: Carefully remove the ethanol supernatant. A brief, gentle spin can help collect any remaining liquid for complete removal with a fine pipette tip.
- Drying: Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to resuspend.[\[6\]](#)
- Resuspension: Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer. Pipette up and down gently to dissolve the DNA completely.

Data Presentation


The efficiency of nucleic acid precipitation can be assessed by spectrophotometric analysis (A260/A280 and A260/A230 ratios) and fluorometric quantification.

Parameter	Typical Range	Notes
Recovery Efficiency	70-90%	Efficiency can be affected by DNA concentration, size, and incubation time. [4] For very low concentrations, a co-precipitant like glycogen can be used.
A260/A280 Ratio	1.8 - 2.0	A ratio of ~1.8 is generally accepted as "pure" for DNA. Lower ratios may indicate protein contamination.
A260/A230 Ratio	2.0 - 2.2	Lower ratios may indicate contamination by salts (e.g., guanidine) or other organic compounds.

Visualizations

Solution: Alcohol Precipitation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]

- 5. Precipitation of DNA with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 7. A systematic investigation of key factors of nucleic acid precipitation toward optimized DNA/RNA isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- To cite this document: BenchChem. [use of sulfosalicylic acid for nucleic acid precipitation from samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1400435#use-of-sulfosalicylic-acid-for-nucleic-acid-precipitation-from-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com